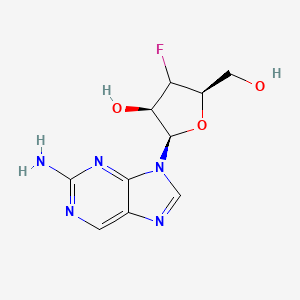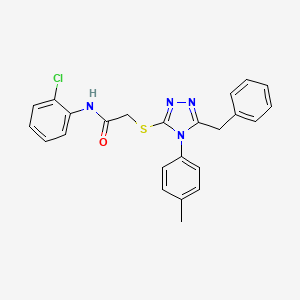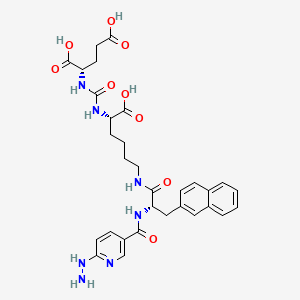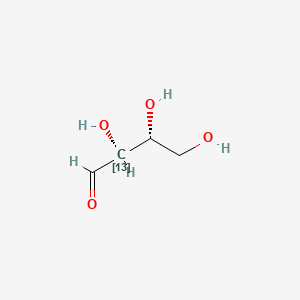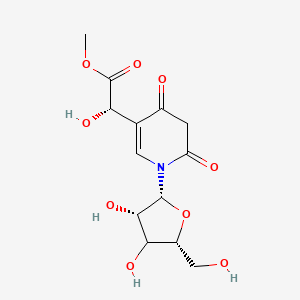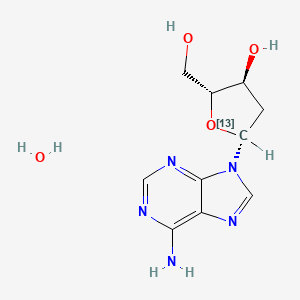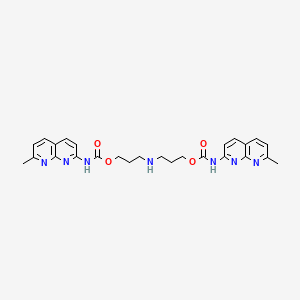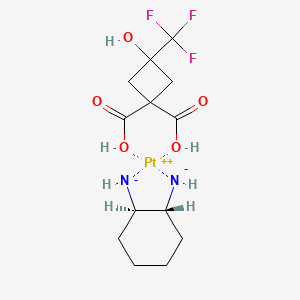
Antitumor agent-78
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-78 is a compound known for its potent antitumor properties. It inhibits glutathione peroxidase 4 (GPx-4) and elevates cyclooxygenase-2 (COX2), leading to ferroptosis. This compound activates the tumor cell intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and inhibits the epithelial-mesenchymal transition (EMT) process in tumor cells . This compound exhibits significant antitumor effects and inhibits the growth and migration of cancer cells .
Análisis De Reacciones Químicas
Antitumor agent-78 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antitumor agent-78 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of ferroptosis and apoptosis.
Biology: It is used to investigate the cellular pathways involved in cancer cell growth and migration.
Medicine: It is being studied for its potential use in cancer therapy, particularly in targeting specific pathways involved in tumor progression.
Industry: It may have applications in the development of new anticancer drugs and therapies.
Mecanismo De Acción
The mechanism of action of antitumor agent-78 involves the inhibition of glutathione peroxidase 4 (GPx-4) and the elevation of cyclooxygenase-2 (COX2), leading to ferroptosis . This compound also activates the tumor cell intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and inhibits the epithelial-mesenchymal transition (EMT) process in tumor cells . These actions result in the inhibition of cancer cell growth and migration.
Comparación Con Compuestos Similares
Antitumor agent-78 can be compared with other similar compounds, such as:
Cisplatin: A platinum-containing antitumor compound that forms DNA adducts, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis.
Paclitaxel: A taxane that stabilizes microtubules, preventing cell division and leading to apoptosis.
This compound is unique in its dual action of inhibiting GPx-4 and elevating COX2, leading to ferroptosis and apoptosis, which distinguishes it from other antitumor compounds .
Propiedades
Fórmula molecular |
C13H19F3N2O5Pt |
|---|---|
Peso molecular |
535.38 g/mol |
Nombre IUPAC |
[(1R,2R)-2-azanidylcyclohexyl]azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.C6H12N2.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;7-5-3-1-2-4-6(5)8;/h15H,1-2H2,(H,11,12)(H,13,14);5-8H,1-4H2;/q;-2;+2/t;5-,6-;/m.1./s1 |
Clave InChI |
CEYBQGMUBLGFEH-JGHXHLRYSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2] |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


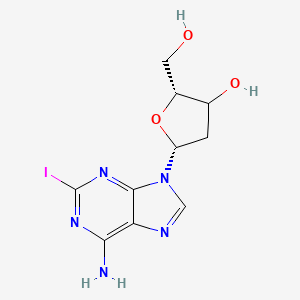
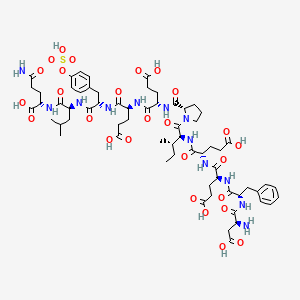
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
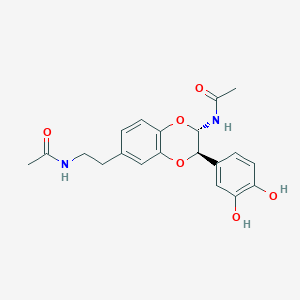
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
